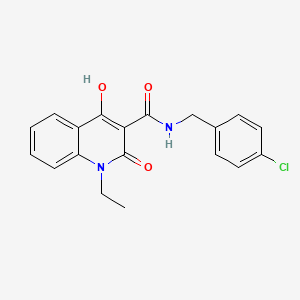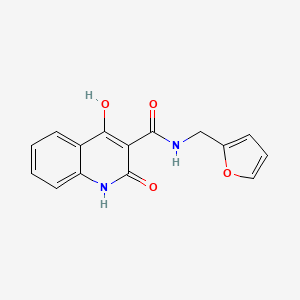
N-benzyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide, commonly known as BPQ-OH, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of quinolinecarboxamides and has been studied extensively for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of BPQ-OH is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BPQ-OH has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells, inducing apoptosis, and reducing oxidative stress. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BPQ-OH has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, the compound has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on BPQ-OH, including further studies on its mechanism of action and potential applications in treating various diseases. Additionally, there is a need for studies on the toxicity and pharmacokinetics of the compound to determine its safety and efficacy for use in human subjects. Further research is also needed to optimize the synthesis method and improve the solubility of the compound for use in various applications.
Méthodes De Synthèse
BPQ-OH can be synthesized using various methods, including the reaction of 2-amino-3-propyl-1,4-naphthoquinone with benzyl bromide and subsequent reaction with hydroxylamine hydrochloride. The compound can also be synthesized using a one-pot reaction of 2-amino-3-propyl-1,4-naphthoquinone, benzyl bromide, and hydroxylamine hydrochloride in the presence of potassium carbonate.
Applications De Recherche Scientifique
BPQ-OH has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. The compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects and potential applications in treating Alzheimer's and Parkinson's diseases. Additionally, BPQ-OH has shown antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
N-benzyl-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-12-22-16-11-7-6-10-15(16)18(23)17(20(22)25)19(24)21-13-14-8-4-3-5-9-14/h3-11,23H,2,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQHJARMPQEMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)

![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)









